molecular formula C12H15FN2O2 B13890972 Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate

Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate

Cat. No.: B13890972
M. Wt: 238.26 g/mol
InChI Key: YKVGBLMJWQQZPU-UHFFFAOYSA-N
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Description

Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with fluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate

Uniqueness

Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where fluorine’s unique characteristics are desired.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H15FN2O2/c13-7-12(14)8-15(9-12)11(16)17-6-10-4-2-1-3-5-10/h1-5H,6-9,14H2

InChI Key

YKVGBLMJWQQZPU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(CF)N

Origin of Product

United States

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